1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one
Description
Properties
IUPAC Name |
1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNVMGPKVVVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=C2C(OC3=O)O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Annulation
A rhodium(III) cyclopentadienyl complex (CpRh) enables efficient benzofuran core assembly:
- Substrates : Meta-salicylic acid derivatives (e.g., 43 ) and vinylene carbonate (42 ).
- Conditions : Tetrachloroethane solvent, 80°C, 12–24 hours.
- Mechanism : Sequential C–H activation, migratory insertion, and β-oxygen elimination (Figure 1).
- Yield : 30–80%, depending on substituent electronic effects.
Key Intermediate : Oxocarbenium ion stabilized by hexafluoroisopropanol (HFIP) solvent.
Copper-Mediated Cyclization
Copper bromide catalyzes one-pot synthesis from substituted amines (17 ), salicylaldehydes (15 ), and calcium carbide-derived alkynes:
- Conditions : Sodium carbonate, DMSO, 60°C.
- Yield : 75–92% for amino-substituted benzofurans.
- Advantage : Atom-economical with in situ alkyne generation.
Acid-Mediated Cyclization Strategies
Bronsted Acid Catalysis
Triflic acid (TfOH) promotes cyclization of o-alkynylphenols:
- Protonation : Generates oxocarbenium ion (A ).
- Nucleophilic Attack : Alkyne addition forms vinyl triflate (B ).
- Cyclization : Oxa-Michael reaction completes benzofuran ring.
Solvent Optimization : HFIP enhances intermediate stability, achieving 85–94% yields.
Acetic Acid-Driven Lactonization
Acetic acid catalyzes lactone formation from benzoquinone and substituted ketones:
Visible-Light-Mediated Synthesis
Photocatalyst-free radical pathways enable sustainable synthesis:
- Substrates : 1,6-Enynes (93 ) and bromomalonates (95 ).
- Mechanism : Radical 5-exo-dig cyclization followed by aromatization.
- Conditions : NMP solvent, 450 nm LED, room temperature.
- Yield : 82–89% with gram-scale feasibility.
Catalyst-Free Approaches
Epoxide Ring-Opening Cyclization
Nitro epoxides (109 ) react with hydroxyl-substituted aryl alkynes under basic conditions:
Wittig Reaction Pathways
Phosphine-catalyzed Wittig reactions construct the benzofuran backbone:
- Phospha-Michael Addition : Generates ylide intermediate (C ).
- Wittig Olefination : Forms α,β-unsaturated ketones.
- Cyclization : Knoevenagel condensation completes the structure.
Electrochemical and Miscellaneous Methods
Electrochemical Seleniranium Cyclization
Platinum electrodes facilitate seleniranium intermediate formation from diselenides (116 ) and alkenes:
Interrupted Pummerer Reaction
Trifluoroacetic anhydride activates alkynyl sulfoxides (120 ) for nucleophilic substitution with phenols:
Analytical Data and Optimization
Table 1: Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Rhodium catalysis | CpRh/Cl₄C₂H₅ | 80 | 30–80 | Stereoselectivity |
| Copper-mediated | CuBr/DMSO | 60 | 75–92 | One-pot efficiency |
| Bronsted acid | TfOH/HFIP | 25 | 85–94 | Mild conditions |
| Visible-light | None/NMP | 25 | 82–89 | Eco-friendly |
| Catalyst-free | K₂CO₃/DMF | 100 | 33–84 | Cost-effective |
Chemical Reactions Analysis
Fuegin undergoes various types of chemical reactions, including:
Oxidation: Fuegin can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of Fuegin can lead to the formation of alcohols or other reduced derivatives.
Substitution: Fuegin can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fuegin has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis, facilitating various chemical reactions and purifications.
Biology: Employed in biochemical assays and experiments due to its solubility and reactivity.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reference standard in analytical methods.
Industry: Applied in the production of synthetic fragrances, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which Fuegin exerts its effects involves its interaction with molecular targets and pathways. Fuegin can act as a solvent, facilitating the dissolution and reaction of other compounds. It can also participate in chemical reactions, forming intermediates and products that influence various biochemical and industrial processes. The specific molecular targets and pathways depend on the context in which Fuegin is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Confertifolin
- Structure : (5aS,9aS)-6,6,9a-Trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3(1H)-one
- Molecular Formula : C₁₅H₂₂O₂
- Key Differences : Lacks the 1,4-dihydroxy groups present in the target compound.
- Properties/Bioactivity : Isolated from Polygonum hydropiper, Confertifolin exhibits antimicrobial activity against bacteria and fungi. Its reduced polarity (due to absence of hydroxyl groups) may enhance membrane permeability but limit water solubility .
1,3,4,5,5α,6,7,8,9,9-Decahydro-6,6,9-Trimethylbenzo[e]Isobenzofuran-1,4-Dione
- Structure : Features a dione (two ketone groups) instead of dihydroxy and single ketone.
- Molecular Formula : C₁₅H₂₀O₃
- Key Differences : The dione moiety increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the target compound.
JWH-133
- Structure : (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-Tetrahydro-6,6,9-Trimethyl-6H-Dibenzo[b,d]pyran
- Molecular Formula : C₂₂H₃₂O₂
- Key Differences: A synthetic cannabinoid receptor agonist with a dimethylbutyl chain instead of hydroxyl groups.
- Properties/Bioactivity : Binds to CB2 receptors, showing anti-inflammatory effects. The hydrophobic substituents enhance blood-brain barrier penetration, unlike the hydrophilic target compound .
[(5R,9aS,9bS)-1,9b-Dihydroxy-6,6,9a-Trimethyl-3,5,5a,7,8,9-Hexahydro-1H-Benzo[e][2]Benzofuran-5-yl] (2E,4E,6E)-Octa-2,4,6-Trienoate
- Structure: Contains an ester-linked octatrienoate group.
- Molecular Formula : C₂₃H₃₂O₅
- Key Differences : The ester group increases lipophilicity (XLogP = 3.4) and molecular weight (388.50 g/mol), likely altering metabolic stability compared to the target compound.
- Properties/Bioactivity: Not explicitly stated, but ester moieties are often prodrug features for improved absorption .
Structural and Functional Analysis Table
Key Research Findings and Implications
- Hydroxyl Groups: The 1,4-dihydroxy substituents in the target compound likely enhance hydrogen-bonding capacity, improving interactions with polar biological targets (e.g., enzymes or microbial membranes) compared to non-hydroxylated analogs like Confertifolin .
- Synthetic Analogs : Compounds such as JWH-133 demonstrate that hydrophobic substituents are critical for CNS-targeted activity, whereas the target compound’s polarity may limit blood-brain barrier penetration .
- Metabolic Stability : Ester-containing derivatives () highlight how functional group modifications can tailor pharmacokinetics, suggesting avenues for optimizing the target compound’s bioavailability .
Biological Activity
1,4-Dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e] benzofuran-3-one (commonly referred to as Fuegin) is a naturally occurring compound predominantly found in various species of the Polygonum genus. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity based on recent research findings.
- Molecular Formula : C15H22O4
- Molecular Weight : 266.33 g/mol
- IUPAC Name : 1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one
- CAS Number : 116839-68-0
Anticancer Activity
Research has demonstrated that Fuegin exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
These findings suggest that Fuegin may interfere with critical pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Properties
Fuegin has been noted for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in stimulated macrophages. Specifically:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Impact : Reduction in TNF-alpha and IL-6 production.
This activity positions Fuegin as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Fuegin also exhibits antimicrobial properties against various pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : Demonstrated significant inhibition of bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL.
These results indicate its potential use as a natural antimicrobial agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
